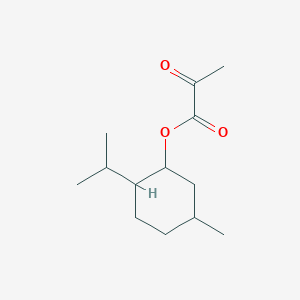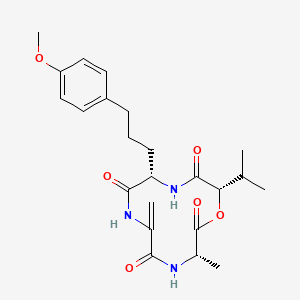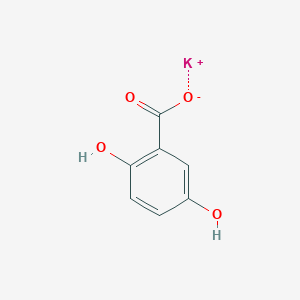
Potassium 2,5-dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2,5-dihydroxybenzoate, also known as the monopotassium salt of 2,5-dihydroxybenzoic acid, is an organic compound with the molecular formula C7H5KO4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the benzene ring. This compound is of interest due to its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Potassium 2,5-dihydroxybenzoate can be synthesized through the neutralization of 2,5-dihydroxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,5-dihydroxybenzoic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous reactors where the acid and base are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up to meet industrial demands.
化学反应分析
Types of Reactions
Potassium 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ester or ether derivatives, depending on the substituent introduced.
科学研究应用
Potassium 2,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
作用机制
The mechanism by which potassium 2,5-dihydroxybenzoate exerts its effects is primarily through its interaction with various enzymes and molecular pathways. The hydroxyl groups on the benzene ring can donate hydrogen atoms, acting as antioxidants. Additionally, the compound can inhibit enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids.
相似化合物的比较
Similar Compounds
2,5-Dihydroxybenzoic Acid: The parent compound, which lacks the potassium ion.
2,3-Dihydroxybenzoic Acid: Similar structure but with hydroxyl groups at different positions.
3,4-Dihydroxybenzoic Acid: Another isomer with hydroxyl groups at the 3 and 4 positions.
Uniqueness
Potassium 2,5-dihydroxybenzoate is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical properties and reactivity. The presence of the potassium ion also enhances its solubility in water, making it more suitable for certain applications compared to its non-potassium counterparts.
属性
CAS 编号 |
52843-95-5 |
|---|---|
分子式 |
C7H5KO4 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
potassium;2,5-dihydroxybenzoate |
InChI |
InChI=1S/C7H6O4.K/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 |
InChI 键 |
ZDOKIPOTCQFAQL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
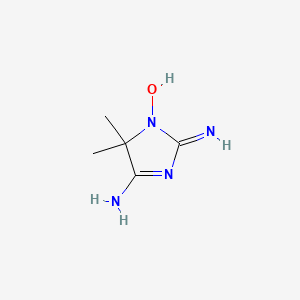
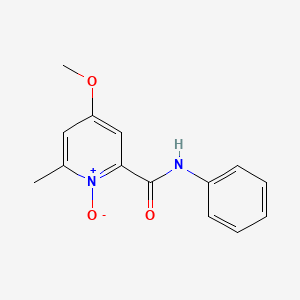
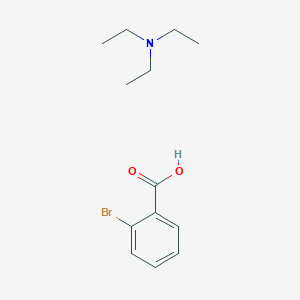
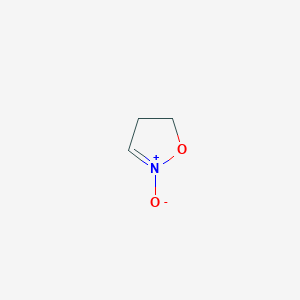
![1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B14631068.png)
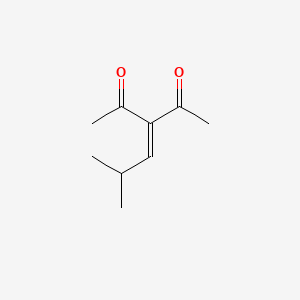

![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
![N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine](/img/structure/B14631083.png)
![1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea](/img/structure/B14631092.png)
